![molecular formula C24H26N4O4 B2566490 3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}chinazolin-2,4(1H,3H)-dion CAS No. 896373-76-5](/img/structure/B2566490.png)
3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}chinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and an acetylphenyl group
Wissenschaftliche Forschungsanwendungen
Atypische Antipsychotika-Aktivität
Schizophrenie ist eine komplexe psychotische Störung, die etwa 1% der Weltbevölkerung betrifft. Die charakteristischen Symptome umfassen positive (Halluzinationen, Wahnvorstellungen), negative (Alogie, Anhedonie) und kognitive (langsames Denken, schlechtes Gedächtnis) Symptome . Die Einführung von Antipsychotika revolutionierte die Behandlung von Schizophrenie, aber diese Medikamente verursachen häufig schwere Nebenwirkungen aufgrund der Blockade des Dopamin-D2-Rezeptors. Forscher synthetisierten eine Reihe von 4-{4-[2-(4-(2-substituierten Chinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazolen als potenzielle atypische Antipsychotika. Unter diesen Verbindungen zeigten 12d, 11f und 10a eine bessere atypische Antipsychotika-Aktivität als das Standardmedikament Risperidon, mit höheren Meltzer-Index-Werten .
Antifungal-Aktivität
Ein weiterer Forschungszweig befasst sich mit antimikrobiellen Eigenschaften. Obwohl die spezifische Verbindung nicht umfassend untersucht wurde, wurden verwandte Piperazinderivate untersucht. Beispielsweise zeigte Verbindung 7c eine gute antifungale Aktivität unter den Piperazinchrom-2-on-Verbindungen. Sie wurde gegen ein Proteinziel (PDB-ID 3QLS) unter Verwendung von Molekülmodellierung ausgewertet . Weitere Untersuchungen des antifungalen Potenzials der Verbindung sind jedoch gerechtfertigt.
Andere biologische Aktivitäten
Obwohl nicht direkt mit der von Ihnen angegebenen Verbindung zusammenhängend, ist es erwähnenswert, dass andere 6-substituierte-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline als potenzielle antifungale Wirkstoffe synthetisiert wurden. Zum Beispiel zeigten die Verbindungen 9a und 9d fungizide Aktivität gegen Candida galibrata ATCC 15126 Stamm . Diese Informationen sind zwar nicht direkt auf die Verbindung anwendbar, unterstreichen aber den breiteren Kontext der verwandten Forschung.
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
Compounds with similar structures have been reported to act as antagonists at dopamine d2 and serotonin 5-ht2a receptors
Biochemical Pathways
Dopamine and serotonin pathways, which are involved in mood regulation and behavior, could potentially be affected given the compound’s reported interaction with d2 and 5-ht2a receptors .
Result of Action
Based on its reported interaction with d2 and 5-ht2a receptors , it can be inferred that the compound may influence neural activity and potentially exert effects on mood and behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is assembled by linking the piperazine derivative with the quinazoline core through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the acetyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinazoline core or the acetyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), EDCI (for condensation reactions).
Major Products
- **
Eigenschaften
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17(29)18-8-10-19(11-9-18)26-13-15-27(16-14-26)22(30)7-4-12-28-23(31)20-5-2-3-6-21(20)25-24(28)32/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYSLKQSJPYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
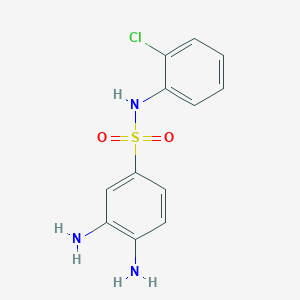
dimethylsilane](/img/structure/B2566408.png)
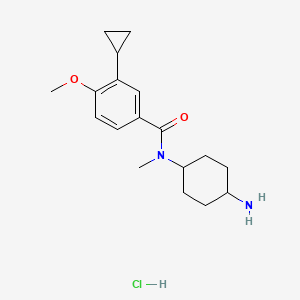
![(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2566410.png)
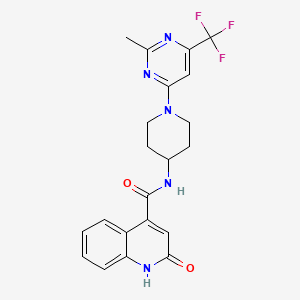
![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)
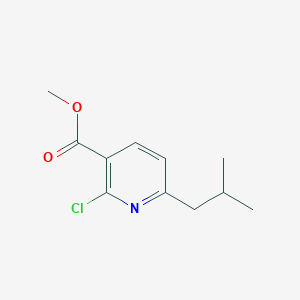
![4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)
![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)
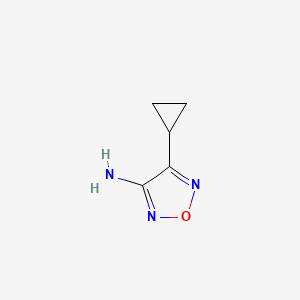

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)
![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)
![5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2566430.png)
